![molecular formula C14H14N2O2 B2878120 N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide CAS No. 2188733-59-5](/img/structure/B2878120.png)
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide
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Overview
Description
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide, also known as MQPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQPA is a quinoline derivative that has been synthesized through a multi-step process.
Scientific Research Applications
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Mechanism of Action
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide exerts its effects by inhibiting the activity of MMPs and COX-2. MMPs are enzymes that play a role in the breakdown of extracellular matrix proteins, which are important for tissue remodeling and repair. Inhibition of MMP activity by N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide can prevent the invasion and metastasis of cancer cells. COX-2 is an enzyme that is induced during the inflammatory response and is responsible for the production of prostaglandins, which contribute to pain and inflammation. Inhibition of COX-2 activity by N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo. Inhibition of MMP activity by N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide can prevent the invasion and metastasis of cancer cells, while inhibition of COX-2 activity can reduce inflammation and pain. N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide in lab experiments is that it may have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide. One area of interest is the development of N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide analogs that have improved potency and selectivity for MMPs and COX-2. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide in vivo, which can provide insight into its potential use as a therapeutic agent. Additionally, N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide may have potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases, which warrant further investigation.
Synthesis Methods
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of 2-methoxyquinoline with propargyl bromide to form N-(2-methoxyquinolin-4-yl)prop-2-yn-1-amine. This intermediate is then reacted with acetic anhydride to form N-(2-methoxyquinolin-4-yl)prop-2-enamide, which is the final product.
properties
IUPAC Name |
N-[(2-methoxyquinolin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-13(17)15-9-10-8-14(18-2)16-12-7-5-4-6-11(10)12/h3-8H,1,9H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHJYQLMMFJXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide |
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